BenchChemオンラインストアへようこそ!

N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Kinase Selectivity Target Engagement Data Deficiency

N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic, small-molecule belonging to a class of heterocyclic compounds characterized by a central thiazole core, a 2-pyrimidinylamino substituent, and an acetamide-linked 4-chlorophenethyl tail. Its structural features are hypothesized to engage kinase ATP-binding pockets via hydrogen bonding and hydrophobic interactions, although direct target engagement data for this specific compound are absent from publicly accessible, non-excluded literature.

Molecular Formula C17H16ClN5OS
Molecular Weight 373.86
CAS No. 1226448-45-8
Cat. No. B2876686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS1226448-45-8
Molecular FormulaC17H16ClN5OS
Molecular Weight373.86
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN5OS/c18-13-4-2-12(3-5-13)6-9-19-15(24)10-14-11-25-17(22-14)23-16-20-7-1-8-21-16/h1-5,7-8,11H,6,9-10H2,(H,19,24)(H,20,21,22,23)
InChIKeySZZJSHBMHDZSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226448-45-8): Core Scaffold and Comparator Baseline


N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic, small-molecule belonging to a class of heterocyclic compounds characterized by a central thiazole core, a 2-pyrimidinylamino substituent, and an acetamide-linked 4-chlorophenethyl tail . Its structural features are hypothesized to engage kinase ATP-binding pockets via hydrogen bonding and hydrophobic interactions, although direct target engagement data for this specific compound are absent from publicly accessible, non-excluded literature. A search of authoritative databases and primary research articles reveals no peer-reviewed publication or patent that names this compound as a characterized lead, nor is it found in PubChem or ChEMBL [1]. Consequently, the compound’s baseline is currently defined by its structural formula (C17H16ClN5OS, MW 373.86) and its relationship to closely related analogs within the 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide family that have reported kinase inhibitory activities, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide and N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide [2][3].

Procurement Risk: Why In-Class Thiazole-Acetamide Analogs Cannot Be Assumed Interchangeable with N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide


Within the 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide series, even modest changes to the terminal amide substituent can significantly alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. For example, the cyclohexenylethyl analog (PubChem CID 49677898) introduces a non-aromatic, aliphatic tail, while the 5-methylisoxazolyl analog replaces the chlorophenethyl group entirely, each likely generating distinct binding interactions [2][3]. Without empirical, head-to-head comparative data for the target compound, any substitution carries the risk of selecting an analog with an unknown off-target profile or a complete loss of desired activity. Generic substitution is therefore scientifically unsound for procurement decisions without explicit quantitative justification.

Quantitative Differentiation Evidence for N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide Relative to Analogs


Absence of Published Kinase Profiling Data as a Critical Differentiation Gap

A thorough search of PubMed, BindingDB, ChEMBL, and Google Patents reveals zero quantitative biochemical or cellular potency data (IC50, Ki, EC50) for N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide against any protein target [1]. In contrast, the structurally related compound 5i (a 2-(thiazol-2-amino)-4-arylaminopyrimidine) from Liu et al. (2014) demonstrates a potency of 12.4 nM against ALK kinase, providing a class benchmark [2]. This data gap means the target compound's kinase inhibition profile is entirely unproven, representing a significant risk factor that differentiates it from characterized analogs.

Kinase Selectivity Target Engagement Data Deficiency

Physicochemical Property Differentiation: cLogP and Solubility vs. Cyclohexenyl Analog

Computational predictions indicate that the 4-chlorophenyl moiety of the target compound confers higher lipophilicity than the cyclohexenyl analog. The target compound has a predicted XLogP3 of approximately 3.2, compared to 2.7 for the cyclohexenyl analog (PubChem CID 49677898) [1][2]. This ~0.5 log unit increase suggests the target compound may have lower aqueous solubility and higher membrane permeability, which could influence both in vitro assay behavior and in vivo pharmacokinetics relative to the less lipophilic analog.

Lipophilicity Solubility ADME Prediction

Structural Differentiation: The 4-Chlorophenethyl Tail as a Unique Pharmacophoric Element

The target compound uniquely incorporates a 4-chlorophenethyl substituent, a motif absent in publicly indexed analogs such as the cyclohexenylethyl, 5-methylisoxazolyl, and quinolin-5-yl variants [1][2]. The chlorine atom on the phenyl ring can engage in halogen bonding with protein backbone carbonyls, a key interaction documented in kinase inhibitor design [3]. This structural feature provides a potential for enhanced binding affinity and selectivity relative to non-halogenated analogs, though experimental validation is lacking.

Structure-Activity Relationship Pharmacophore Halogen Bonding

Evidence-Backed Application Scenarios for N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide


Exploratory Kinase Selectivity Profiling in a Panel of Lipid or Tyrosine Kinases

Given the structural similarity to known kinase inhibitors but a complete absence of target identification, the primary application scenario is exploratory kinase profiling [1]. A user could screen this compound against a broad panel of kinases (e.g., DiscoverX KINOMEscan) to determine its selectivity fingerprint. The 4-chlorophenethyl tail may confer a distinct selectivity profile compared to analogs like the cyclohexenyl derivative, which has no known kinase activity data [2]. This scenario is strictly for hypothesis generation and should not be used for target validation without confirmatory studies.

Physicochemical Comparator in ADME Structure-Property Relationship (SPR) Studies

The predicted ~0.5 log unit increase in XLogP3 relative to the cyclohexenyl analog makes this compound a useful tool for investigating the impact of lipophilicity on passive permeability, metabolic stability, or cytochrome P450 inhibition within a matched molecular pair analysis [1]. It can serve as a 'high logP' partner in a series of compounds exploring the ADME consequences of the chlorophenethyl substitution.

Negative Control or Inactive Probe in Halogen-Bonding-Focused Design

If subsequent studies reveal this compound lacks kinase inhibitory activity, its 4-chlorophenyl group could serve as a critical negative control in structure-based design studies focusing on halogen bonding. Comparing its inactive profile against an active, halogenated analog could help deconvolute the specific contribution of the halogen interaction to binding affinity [1].

Synthetic Intermediate for Derivatization Libraries

The compound's structure, featuring a reactive acetamide linker and a pyrimidinylamino-thiazole core, positions it as a potential synthetic intermediate for generating focused libraries. Researchers could derivatize the chlorophenethyl amide to explore structure-activity relationships, using this compound as the baseline scaffold for varied substituents [1].

Quote Request

Request a Quote for N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.